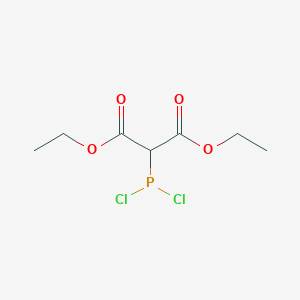
Diethyl (dichlorophosphanyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (dichlorophosphanyl)propanedioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dichlorophosphanyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (dichlorophosphanyl)propanedioate typically involves the reaction of diethyl propanedioate with a phosphorus-containing reagent. One common method is the reaction of diethyl propanedioate with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions, typically at low temperatures, to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (dichlorophosphanyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The dichlorophosphanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized phosphorus species.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphanyl derivatives.
Oxidation Reactions: Phosphine oxides and related compounds.
Reduction Reactions: Phosphine derivatives.
Applications De Recherche Scientifique
Diethyl (dichlorophosphanyl)propanedioate has several applications in scientific research:
Biology: The compound is studied for its potential use in the development of phosphorus-based drugs and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of diethyl (dichlorophosphanyl)propanedioate involves the interaction of the dichlorophosphanyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A related compound with similar structural features but without the dichlorophosphanyl group.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester functionality.
Malonic acid: The parent compound from which diethyl malonate and its derivatives are synthesized.
Uniqueness
Diethyl (dichlorophosphanyl)propanedioate is unique due to the presence of the dichlorophosphanyl group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other malonate derivatives and makes it valuable for specific synthetic and research purposes.
Propriétés
Numéro CAS |
58871-28-6 |
|---|---|
Formule moléculaire |
C7H11Cl2O4P |
Poids moléculaire |
261.04 g/mol |
Nom IUPAC |
diethyl 2-dichlorophosphanylpropanedioate |
InChI |
InChI=1S/C7H11Cl2O4P/c1-3-12-6(10)5(14(8)9)7(11)13-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
JCPICDZOAXVFDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)P(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


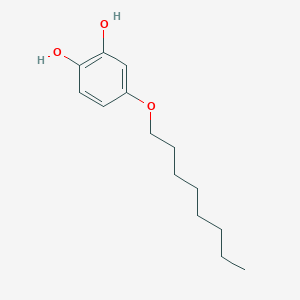
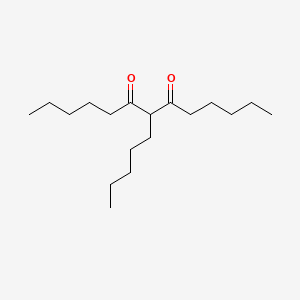
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
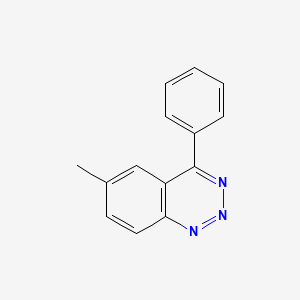
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
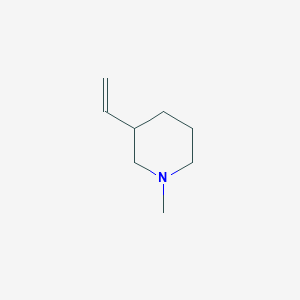

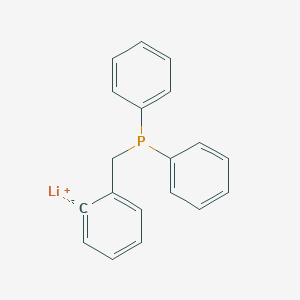

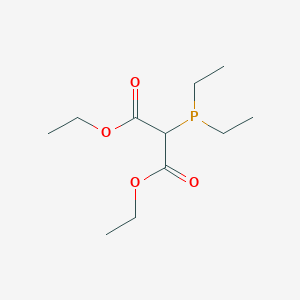
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)
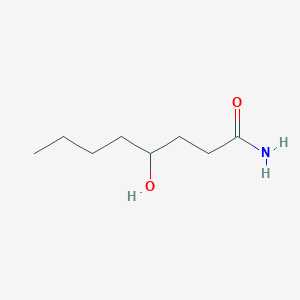
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)
